4-Isobutyl-3-isopropylthiophene-2-carboxylic acid
Overview
Description
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of isobutyl and isopropyl groups attached to the thiophene ring, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-3-isopropylthiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of thiophene derivatives followed by carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the alkylation and carboxylation reactions. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-Isobutyl-3-isopropylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of isobutyl and isopropyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H18O2S |
---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
4-(2-methylpropyl)-3-propan-2-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H18O2S/c1-7(2)5-9-6-15-11(12(13)14)10(9)8(3)4/h6-8H,5H2,1-4H3,(H,13,14) |
InChI Key |
UQOBAOPHCVLCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CSC(=C1C(C)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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